molecular formula C20H18N4Se B12635290 Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide CAS No. 1031223-90-1

Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide

Cat. No.: B12635290
CAS No.: 1031223-90-1
M. Wt: 393.4 g/mol
InChI Key: HDLCLPGWZMMMRL-UHFFFAOYSA-N
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Description

Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide is a heterocyclic compound that contains selenium. It is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of selenium in the compound adds unique properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with selenium reagents. One common method is the one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of selenium dioxide under reflux conditions . The reaction is usually catalyzed by sodium acetate or other suitable catalysts to enhance the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. The reaction conditions are optimized to ensure high yield and minimal by-products, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide anions.

    Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles like amines and thiols are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide anions.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. The compound can also bind to specific proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may induce apoptosis in cancer cells by activating p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)methane
  • Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)ether
  • Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)thioether

Uniqueness

Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide is unique due to the presence of selenium, which imparts distinct redox properties and biological activities. Compared to its sulfur and oxygen analogs, the selenium compound exhibits higher reactivity and potential therapeutic benefits .

Biological Activity

Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide is an organoselenium compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features two 3-methyl-5-phenyl-1H-pyrazole-4-yl groups linked through a selenium atom, which imparts unique redox properties and biological functions.

The molecular formula of this compound is C19H20N4SeC_{19}H_{20}N_4Se, with a molecular weight of approximately 364.36 g/mol. The presence of selenium allows for various oxidation states, contributing to its reactivity and biological activity.

PropertyValue
Molecular Formula C19H20N4SeC_{19}H_{20}N_4Se
Molecular Weight 364.36 g/mol
CAS Number 1031223-90-1

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions, modulating oxidative stress within cells. This compound can interact with various biological molecules, influencing cellular pathways and potentially inducing apoptosis in cancer cells through mechanisms involving p53 activation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a recent study, it was shown to reduce oxidative stress markers in animal models, enhancing catalase (CAT) and superoxide dismutase (SOD) activities while decreasing lipid peroxidation levels . These findings suggest its potential utility in preventing oxidative damage associated with various diseases.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, likely due to its ability to induce oxidative stress and apoptosis. For instance, this compound was found to significantly reduce cell viability in colorectal carcinoma cells during in vitro assays .

Comparative Biological Activity

Compared to other organoselenium compounds, this compound exhibits enhanced reactivity and therapeutic potential. Its structural uniqueness allows it to interact differently with biological systems compared to similar compounds such as bis(3-methylpyrazolyl) selenide or other pyrazole derivatives.

Compound NameActivity TypeNotes
Bis(3-methylpyrazolyl) selenideAntioxidantLower activity compared to the target compound
3-Methyl-(pyridinyl)-1H-pyrazoleAnticancerDifferent electronic properties
5-Chloro-(3-methylpyrazolyl) selenideAntioxidantPotentially different biological activity

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Oxidative Stress Modulation : In a study involving mice subjected to dexamethasone-induced oxidative stress, treatment with this compound resulted in significant reductions in oxidative markers and improvements in antioxidant enzyme activities .
  • Cancer Cell Line Studies : In vitro studies on colorectal cancer cells demonstrated that this compound could induce apoptosis and inhibit cell growth more effectively than standard chemotherapeutic agents .

Properties

CAS No.

1031223-90-1

Molecular Formula

C20H18N4Se

Molecular Weight

393.4 g/mol

IUPAC Name

5-methyl-4-[(5-methyl-3-phenyl-1H-pyrazol-4-yl)selanyl]-3-phenyl-1H-pyrazole

InChI

InChI=1S/C20H18N4Se/c1-13-19(17(23-21-13)15-9-5-3-6-10-15)25-20-14(2)22-24-18(20)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI Key

HDLCLPGWZMMMRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)[Se]C3=C(NN=C3C4=CC=CC=C4)C

Origin of Product

United States

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